1-(Prop-2-en-1-yl)-1H-indol-7-amine 1-(Prop-2-en-1-yl)-1H-indol-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17514973
InChI: InChI=1S/C11H12N2/c1-2-7-13-8-6-9-4-3-5-10(12)11(9)13/h2-6,8H,1,7,12H2
SMILES:
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol

1-(Prop-2-en-1-yl)-1H-indol-7-amine

CAS No.:

Cat. No.: VC17514973

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

1-(Prop-2-en-1-yl)-1H-indol-7-amine -

Specification

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
IUPAC Name 1-prop-2-enylindol-7-amine
Standard InChI InChI=1S/C11H12N2/c1-2-7-13-8-6-9-4-3-5-10(12)11(9)13/h2-6,8H,1,7,12H2
Standard InChI Key RYAKBEXFCYAHGW-UHFFFAOYSA-N
Canonical SMILES C=CCN1C=CC2=C1C(=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an indole core—a bicyclic system comprising a benzene ring fused to a pyrrole ring—modified at the 1-position with a prop-2-en-1-yl group (CH2CH=CH2\text{CH}_2\text{CH}=\text{CH}_2) and at the 7-position with an amine (NH2-\text{NH}_2). The allyl substituent introduces a reactive double bond, enabling participation in cycloaddition and polymerization reactions, while the electron-rich indole nucleus facilitates interactions with aromatic and hydrophobic regions of biological targets .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1593330-78-9
Molecular FormulaC11H12N2\text{C}_{11}\text{H}_{12}\text{N}_{2}
Molecular Weight172.23 g/mol
DensityNot reported-
Boiling/Melting PointsNot reported-

The absence of reported physical properties like density and melting points underscores the compound’s primary use in research settings rather than industrial applications.

Synthesis Methodologies

General Synthetic Strategies

Synthesis of 1-(Prop-2-en-1-yl)-1H-indol-7-amine typically involves functionalizing pre-existing indole scaffolds. VulcanChem outlines two primary approaches:

  • Allylation of Indole Precursors: Reacting 7-nitroindole with allyl halides under basic conditions, followed by reduction of the nitro group to an amine.

  • Reductive Amination: Using intermediates like 7-aminoindole and allyl aldehydes in the presence of reducing agents such as sodium cyanoborohydride.

Specific Protocol from Peer-Reviewed Literature

A 2017 Chemical Communications paper details a related synthesis using N-heterocyclic carbene (NHC) catalysts. Although the study focuses on 1-(1H-indol-1-yl)-3-arylprop-2-en-1-ones, the methodology provides insights into allyl-indole coupling :

  • Reaction Setup: Combine indole (1 eq.), allyl aldehyde (1.03 eq.), NHC catalyst (0.05 eq.), DBU (1 eq.), and molecular sieves in dichloromethane.

  • Stirring: React at room temperature for 4 hours under inert atmosphere.

  • Purification: Use gradient elution chromatography (petroleum ether/ethyl acetate) to isolate the product .

This protocol achieves a 71% yield for analogous compounds, suggesting adaptability for synthesizing 1-(Prop-2-en-1-yl)-1H-indol-7-amine with optimized conditions .

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

The allyl group’s double bond may enhance membrane permeability, while the 7-amino group could hydrogen-bond with kinase active sites. Comparative studies with 1-(But-2-en-1-yl)-1H-indol-7-amine (PubChem CID 107900612) reveal that elongation of the alkenyl chain reduces potency, emphasizing the allyl group’s optimal balance of hydrophobicity and steric bulk .

Chemical Reactivity and Applications

Palladium-Catalyzed Cross-Coupling

The allyl group participates in Heck and Suzuki couplings, enabling diversification of the indole scaffold. For example, reacting 1-(Prop-2-en-1-yl)-1H-indol-7-amine with aryl halides in the presence of Pd(OAc)2\text{Pd}(\text{OAc})_2 and P(o-tol)3\text{P}(\text{o-tol})_3 yields biaryl derivatives with potential fluorescence properties.

Table 2: Representative Reactions

Reaction TypeConditionsProducts
Heck CouplingPd(OAc)2\text{Pd}(\text{OAc})_2, DMF, 80°CAllyl-aryl indoles
OxidationKMnO4\text{KMnO}_4, acidicIndole-7-carboxylic acid
Electrophilic SubstitutionBr2\text{Br}_2, FeBr3\text{FeBr}_33-Bromoindole derivatives

Polymer Chemistry

The allyl group’s radical reactivity allows incorporation into conductive polymers. Copolymerization with thiophene monomers via electrochemical methods produces materials with tunable bandgaps, relevant for organic electronics.

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